
Mal-PEG10-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG10-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells. This compound is used in the synthesis of these PROTAC molecules, facilitating the connection between a ligand for an E3 ubiquitin ligase and a ligand for the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG10-Boc involves the conjugation of polyethylene glycol (PEG) chains with maleimide and tert-butoxycarbonyl (Boc) groups. The process typically includes the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester.
Conjugation with Maleimide: The activated PEG is then reacted with maleimide to form a PEG-maleimide intermediate.
Introduction of Boc Group: Finally, the Boc group is introduced to protect the amine functionalities, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using NHS ester or other suitable reagents.
Continuous Flow Reactors: The conjugation with maleimide and introduction of Boc groups are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG10-Boc undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in proteins or peptides, forming stable thioether bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine functionalities
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds, and the reactions are typically carried out in aqueous or organic solvents at room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions
Major Products Formed
Thioether Bonds: Formed during substitution reactions with thiol groups.
Free Amine Groups: Exposed after the removal of the Boc group
Wissenschaftliche Forschungsanwendungen
Mal-PEG10-Boc has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques.
Wirkmechanismus
Mal-PEG10-Boc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG10-Mal: Another PEG-based PROTAC linker with similar properties but different functional groups.
Mal-NH-PEG10-CH2CH2COOPFP ester: A PEG-based PROTAC linker used in the synthesis of a series of PROTACs
Uniqueness of Mal-PEG10-Boc
This compound is unique due to its specific combination of maleimide and Boc groups, which provide stability and versatility in various chemical reactions. Its ability to form stable thioether bonds and undergo deprotection reactions makes it a valuable tool in the synthesis of PROTAC molecules and other bioconjugation applications .
Eigenschaften
Molekularformel |
C31H55NO14 |
|---|---|
Molekulargewicht |
665.8 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H55NO14/c1-31(2,3)46-30(35)6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-32-28(33)4-5-29(32)34/h4-5H,6-27H2,1-3H3 |
InChI-Schlüssel |
YSLOAVABEOEZJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


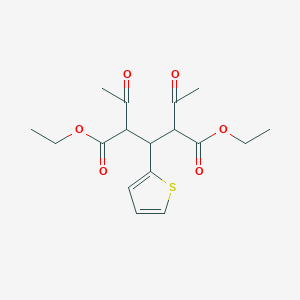
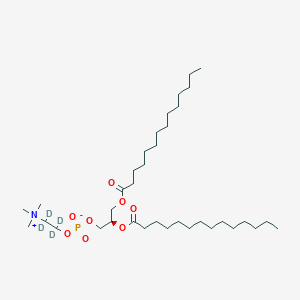
![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)

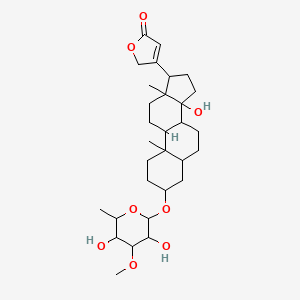
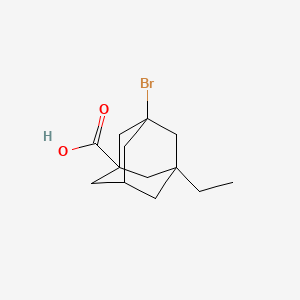
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)



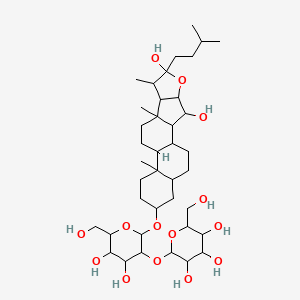
![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)
